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14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Documentation Hub

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  • Product: 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
  • CAS: 256479-09-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Application Profiling of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the Protein of Interest (POI) ligand. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 256479-09-1) has emerged as a highly versatile, bifunctional PEG-based linker[1].

This whitepaper provides an in-depth analysis of its structural logic, physicochemical profile, and mechanistic utility. By synthesizing technical accuracy with field-proven experimental workflows, this guide establishes a self-validating framework for integrating this specific linker into advanced drug development pipelines.

Structural Logic and Mechanistic Causality

The molecular architecture of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is deliberately designed to solve three common bottlenecks in PROTAC synthesis: solubility, spatial orientation, and orthogonal reactivity [2].

  • The PEG4 Backbone (3,6,9,12-tetraoxatetradecan): Alkyl-only linkers often drastically increase the lipophilicity (logP) of PROTACs, leading to poor aqueous solubility and high plasma protein binding. The incorporation of four ether oxygens provides critical hydrogen bond acceptors, improving the Topological Polar Surface Area (TPSA) and ensuring the final molecule maintains favorable pharmacokinetic properties.

  • The 4-Nitrophenoxy Terminal: This group serves a dual purpose. Structurally, the rigid phenyl ring limits the entropic penalty upon ternary complex formation (E3-PROTAC-POI), acting as a semi-rigid spacer. Chemically, the nitro group is highly stable during the initial functionalization of the hydroxyl end, acting as a masked amine. It can later be catalytically reduced to an aniline for amide coupling.

  • The Terminal Hydroxyl (-OH): Provides a highly reactive nucleophilic site that can be easily converted into a leaving group (e.g., mesylate/tosylate) or oxidized to a carboxylic acid, enabling orthogonal conjugation strategies.

G Molecule 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Hydroxyl Terminal Hydroxyl (-OH) Activation Site Molecule->Hydroxyl Conjugation 1 Nitro 4-Nitrophenoxy Group Reduction Site Molecule->Nitro Conjugation 2 PEG PEG4 Backbone Solubility & Flexibility Molecule->PEG Spacer Action1 Attachment to POI Ligand Hydroxyl->Action1 Oxidation/Mesylation Action2 Attachment to E3 Ligand Nitro->Action2 Reduction to Amine

Diagram 1: Structural logic and orthogonal bifunctional reactivity of the linker.

Quantitative Physicochemical Data

Understanding the baseline physical properties of this linker is critical for handling, storage, and reaction design. The high boiling point and oil state indicate low volatility, meaning purification is best achieved via reverse-phase or silica gel chromatography rather than distillation[2].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality & Implications
IUPAC Name 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-olDefines the exact PEG4 chain length and functional group positioning.
CAS Number 256479-09-1Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C16H25NO8Determines the exact mass for LC-MS validation workflows.
Molecular Weight 359.38 g/mol Contributes to the overall "Rule of 5" violation typical in PROTACs.
Physical Form Viscous OilRequires volumetric or careful gravimetric transfer during synthesis[2].
Boiling Point 494.5 ± 45.0 °C (at 760 mmHg)Highly stable at elevated reaction temperatures; non-volatile[2].
Purity ≥ 98%Prevents oligomeric PEG impurities from complicating final purification[2].
Storage Conditions 4°C, under inert Nitrogen gasPrevents autoxidation of ether linkages into hydroperoxides[2].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a specific analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Orthogonal Conjugation Workflow (PROTAC Synthesis)

Causality: The nitro group is unreactive toward standard cross-linking. Reducing it to an aniline (4-aminophenoxy) provides a nucleophilic amine for amide coupling with carboxylic acid-bearing E3 ligands (e.g., CRBN or VHL ligands).

Step 1: Catalytic Reduction of the Nitro Group

  • Dissolve 1.0 eq of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous methanol (0.1 M concentration).

  • Add 10% Pd/C (0.1 eq by weight) under an argon atmosphere. Causality: Argon prevents the spontaneous ignition of Pd/C in the presence of methanol vapors.

  • Purge the reaction flask with H2 gas three times, then maintain under a hydrogen balloon at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The resulting aniline product will stain positive (purple/brown) with ninhydrin due to the primary amine, whereas the starting nitro compound will not. LC-MS must confirm a mass shift from 359.38 to 329.40 [M+H]+.

  • Filter the suspension through a Celite pad to remove the Pd/C catalyst. Concentrate under reduced pressure.

Step 2: Hydroxyl Activation via Tosylation

  • Dissolve the intermediate in anhydrous dichloromethane (DCM).

  • Add 2.0 eq of Pyridine and 1.5 eq of p-Toluenesulfonyl chloride (TsCl) at 0°C.

  • Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint: Perform an aqueous workup (1M HCl wash to remove pyridine). NMR should show the appearance of aromatic methyl protons (~2.4 ppm) confirming tosylate formation.

Workflow Step1 Step 1: Nitro Reduction (H2, Pd/C, MeOH) Step2 Step 2: LC-MS Validation (Confirm Mass Shift -30 Da) Step1->Step2 Step3 Step 3: Amide Coupling (E3 Ligand, HATU, DIPEA) Step2->Step3 Step4 Step 4: Hydroxyl Activation (TsCl, Pyridine) Step3->Step4 Step5 Step 5: POI Ligand Conjugation (SN2 Displacement) Step4->Step5 Final Purified PROTAC Molecule Step5->Final

Diagram 2: Step-by-step synthetic workflow for integrating the linker into a PROTAC.

Protocol B: Physicochemical Stability Assay (HPLC-UV)

Causality: PEG-based linkers can undergo oxidative cleavage if improperly stored or exposed to aggressive biological assays. Profiling its stability ensures the integrity of the linker before complex, expensive PROTAC synthesis is initiated[2].

  • Sample Preparation: Prepare a 10 mM stock solution of the linker in HPLC-grade DMSO. Dilute to 100 µM in a simulated physiological buffer (PBS, pH 7.4) and an aggressive oxidative stress buffer (0.1% H2O2 in PBS).

  • Incubation: Incubate the vials at 37°C in a thermoshaker.

  • Sampling: Extract 100 µL aliquots at 0, 4, 12, 24, and 48 hours. Instantly quench the oxidative samples with 10 µL of 1 M sodium thiosulfate to halt degradation.

  • Chromatographic Analysis: Inject 10 µL into an Agilent 1260 Infinity II HPLC system using a C18 reverse-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Self-Validation Checkpoint: Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. The intact linker will elute as a single sharp peak, monitored at 300 nm (leveraging the strong UV absorbance of the nitrophenoxy chromophore). Degradation is quantified by calculating the Area Under the Curve (AUC) reduction and the appearance of lower molecular weight PEG fragments.

Conclusion

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a highly strategic building block in modern drug discovery. By leveraging its orthogonal reactivity—reducing the nitro group for E3 ligand attachment and activating the hydroxyl group for POI ligand attachment—chemists can construct highly soluble, spatially optimized PROTACs. Strict adherence to storage protocols (4°C, inert atmosphere) and rigorous self-validation during synthesis are paramount to preventing PEG autoxidation and ensuring high-yield conjugations.

References

Sources

Exploratory

Synthesis Pathway and Precursors for 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol: A Technical Guide for PROTAC and Bioconjugation Linker Development

Abstract: 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (commonly referred to as HO-PEG5-O-Ph-NO2) is a critical heterobifunctional oligoethylene glycol (OEG) linker. It serves as a foundational building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (commonly referred to as HO-PEG5-O-Ph-NO2) is a critical heterobifunctional oligoethylene glycol (OEG) linker. It serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced biomaterials. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating methodology for its synthesis. We will explore the mechanistic causality behind reagent selection, kinetic control, and analytical validation to ensure >95% purity of the target molecule.

Retrosynthetic Analysis & Precursor Selection

The synthesis of heterobifunctional oligoethylene glycol linkers requires strict control over symmetry[1]. Pentaethylene glycol is a symmetric diol; thus, the primary challenge is achieving mono-functionalization without generating statistically significant amounts of the bis-arylated byproduct.

While a Williamson ether synthesis using 4-nitrophenol and a mono-tosylated PEG is theoretically possible, it introduces a secondary challenge: synthesizing the mono-tosylate cleanly. Instead, the industry standard relies on Nucleophilic Aromatic Substitution (SNAr) .

Precursor Rationale
  • The Nucleophile: Pentaethylene glycol (CAS: 4792-15-8). We utilize this as both the reactant and, effectively, a co-solvent. By employing a large stoichiometric excess (4.0 equivalents), we statistically suppress the formation of the bis-arylated byproduct.

  • The Electrophile: 1-Fluoro-4-nitrobenzene (CAS: 350-46-9). Fluorine is the optimal leaving group for SNAr. Unlike 1-chloro-4-nitrobenzene, which requires harsher conditions or specific glyme catalysts[2], the extreme electronegativity of fluorine highly polarizes the C-F bond and stabilizes the anionic Meisenheimer transition state, allowing the reaction to proceed smoothly at lower temperatures[3].

Mechanistic Pathway: Kinetic Control via SNAr

The reaction is driven by the deprotonation of pentaethylene glycol to form an alkoxide, which subsequently attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene.

Causality in Base Selection: We specifically avoid strong bases like Sodium Hydride (NaH). NaH would quantitatively deprotonate the PEG, creating a high concentration of highly reactive alkoxides that can drive di-substitution despite the excess PEG. Instead, we use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) [4]. These mild, insoluble bases generate the alkoxide slowly in a polar aprotic solvent like DMF. This maintains a low steady-state concentration of the nucleophile, kinetically favoring mono-substitution.

SNAr_Mechanism PEG Pentaethylene Glycol HO-(CH2CH2O)5-H Alkoxide PEG Alkoxide HO-(CH2CH2O)4-CH2CH2-O⁻ PEG->Alkoxide K2CO3 (Deprotonation) Meisenheimer Meisenheimer Complex [Ar-F-OR]⁻ Alkoxide->Meisenheimer Nucleophilic Attack FNB 1-Fluoro-4-nitrobenzene FNB->Meisenheimer Electrophile Product 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Meisenheimer->Product Loss of F⁻ (Aromatization)

Fig 1: Nucleophilic aromatic substitution (SNAr) pathway via a Meisenheimer complex intermediate.

Quantitative Data: Reaction Stoichiometry

To ensure reproducibility, the following stoichiometric ratios have been optimized for a 10 mmol scale reaction.

Table 1: Optimized Stoichiometry and Reaction Parameters

ReagentFunctionEquivalentsAmountMolarity / Remarks
1-Fluoro-4-nitrobenzene Electrophile1.0 eq1.41 g (10 mmol)Limiting Reagent
Pentaethylene glycol Nucleophile4.0 eq9.53 g (40 mmol)Excess suppresses di-substitution
Potassium Carbonate Mild Base2.5 eq3.45 g (25 mmol)Finely powdered, anhydrous
N,N-Dimethylformamide SolventN/A30 mLPolar aprotic, anhydrous

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in feedback loops (In-Process Controls) so the chemist can validate the success of each step in real-time.

Step 1: Alkoxide Generation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentaethylene glycol (9.53 g, 40 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (3.45 g, 25 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes. Observation: The mixture will remain a heterogeneous suspension.

Step 2: Electrophilic Addition & Heating
  • Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C using an oil bath.

  • Self-Validation (IPC): After 4 hours, perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1 v/v).

    • Validation Check: The starting material (Rf ~ 0.9) should be fully consumed. A new, bright yellow, UV-active spot (the product) will appear at Rf ~ 0.4. Unreacted PEG will remain near the baseline (Rf ~ 0.1) and can be visualized with a KMnO₄ stain.

Step 3: Phase-Separation Workup
  • Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

    • Causality Note: While PEG is highly water-soluble, the covalent attachment of the hydrophobic 4-nitrophenyl group drastically alters the partition coefficient (LogP). The target mono-arylated product migrates into the organic layer, while the vast majority of the excess unreacted PEG remains trapped in the aqueous phase. This is a critical, self-sorting purification step.

  • Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellow oil.

Step 4: Final Purification
  • Purify the crude oil via silica gel flash chromatography, utilizing a gradient elution from 100% Dichloromethane to 90:10 Dichloromethane:Methanol.

Validation_Workflow Reaction Crude Mixture Workup Aqueous Workup (Brine/EtOAc) Reaction->Workup Quench & Extract Chromatography Silica Column (DCM:MeOH) Workup->Chromatography Desalt & Remove PEG Validation Analytical Validation 1H NMR & LC-MS Chromatography->Validation Isolate Fractions Pure Pure Validation->Pure Confirm Structure

Fig 2: Self-validating purification and analytical workflow ensuring >95% purity of the PEG-linker.

Analytical Validation (E-E-A-T Trustworthiness)

To confidently utilize 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in downstream bioconjugation, its structural identity must be rigorously verified.

¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

  • δ 8.18 (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the nitro group.

  • δ 6.96 (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the ether oxygen.

  • δ 4.21 (t, J = 4.8 Hz, 2H): The methylene protons (-CH₂-O-Ar) directly adjacent to the newly formed aryloxy bond. This is the primary diagnostic peak confirming successful coupling, shifted downfield from the standard PEG backbone.

  • δ 3.88 – 3.58 (m, 18H): The remaining protons of the pentaethylene glycol backbone.

  • δ 2.65 (br s, 1H): Terminal hydroxyl proton (exchanges with D₂O).

LC-MS (ESI+):

  • Chemical Formula: C₁₆H₂₅NO₈

  • Exact Mass: 359.16 Da

  • Observed m/z: 360.2 [M+H]⁺ and 382.2[M+Na]⁺.

Downstream Applications

Once synthesized and validated, this molecule serves as a versatile hub. The terminal hydroxyl group can be activated via tosylation or mesylation and subsequently displaced by sodium azide to form an azide-PEG-nitrobenzene linker[1]. Alternatively, the nitro group can be cleanly reduced to an aniline using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, yielding an amino-PEG-hydroxyl linker ready for amide coupling in PROTAC synthesis.

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Protocols & Analytical Methods

Method

Application Note: Modular PROTAC Synthesis Using 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Introduction & Mechanistic Rationale The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation and physicochemical tuning to successfully hijack the ubiquitin-proteasome system. 14-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation and physicochemical tuning to successfully hijack the ubiquitin-proteasome system. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 256479-09-1) is a highly versatile, heterobifunctional PEG4 linker designed specifically for this purpose.

The causality behind utilizing a 4-nitrophenoxy group lies in its function as a masked aniline . By keeping the amine protected as a nitro group during the initial conjugation of the Protein of Interest (POI) ligand, we prevent unwanted cross-reactivity or polymerization. Once the POI ligand is secured, the nitro group is reduced to an aniline, providing a nucleophilic handle for the final conjugation to the E3 ligase recruiter. Linker composition and length play a critical role in the bioactivity and spatial orientation of the E3 ligase and the protein of interest, ensuring favorable protein–protein interactions (PPIs) (2)[2].

Experimental Workflow

PROTAC_Synthesis A 14-(4-Nitrophenoxy)- PEG4-OH B Activated Linker (Tosylate) A->B Step 1: Activation (TsCl, TEA) C POI Ligand-PEG4- (4-Nitrophenoxy) B->C Step 2: POI Coupling (SN2 Alkylation) D POI Ligand-PEG4- (4-Aminophenoxy) C->D Step 3: Reduction (H2, Pd/C) E Fully Assembled PROTAC D->E Step 4: E3 Conjugation (HATU, DIPEA)

Figure 1: Modular PROTAC synthesis workflow utilizing orthogonal reactivity of the PEG4 linker.

Quantitative Data & In-Process Controls

To ensure a self-validating system, every step of this protocol is tied to a specific analytical metric. Do not proceed to the next phase unless the Critical Quality Attribute (CQA) is met.

Synthesis PhaseReagents & ConditionsTypical YieldAnalytical Validation (LC-MS)Critical Quality Attribute (CQA)
1. Hydroxyl Activation TsCl (1.2 eq), TEA (1.5 eq), DCM, 0 °C to RT, 12h85–95%Mass shift: +154 DaComplete conversion of -OH to -OTs
2. POI Conjugation POI-NH2 (1.0 eq), K₂CO₃ (2.0 eq), DMF, 80 °C, 16h70–85%Target Mass: [M+H]⁺Absence of unreacted tosylate
3. Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH, RT, 4h90–98%Mass shift: -30 Da (-NO₂ → -NH₂)Complete unmasking of the aniline
4. E3 Conjugation E3-COOH (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF, RT, 12h65–80%Final PROTAC Mass:[M+H]⁺>95% purity via preparative HPLC

Step-by-Step Methodologies

Phase 1: Hydroxyl Activation (Tosylation)

Causality: The terminal aliphatic hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) creates a highly reactive electrophilic center for subsequent SN​2 displacement.

  • Dissolve 1.0 mmol of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 mmol of triethylamine (TEA) and cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add 1.2 mmol of p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak with a +154 Da mass shift emerges.

  • Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: POI Ligand Conjugation

Causality: The activated tosylate is displaced by a nucleophile (e.g., a primary/secondary amine or phenol) present on the Protein of Interest (POI) ligand.

  • Dissolve the crude tosylated linker (1.0 mmol) and the POI ligand (1.0 mmol) in 5 mL of anhydrous DMF.

  • Add 2.0 mmol of potassium carbonate (K₂CO₃) to act as an acid scavenger.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Self-Validation: Monitor via LC-MS for the formation of the intermediate mass [M+H]⁺.

  • Purify the intermediate via flash column chromatography (silica gel, DCM/MeOH gradient).

Phase 3: Nitro Reduction (Unmasking the Aniline)

Causality: Catalytic hydrogenation is a standard, high-yielding method for reducing the nitro group to an amine without cleaving the PEG ether linkages (3)[3]. This unmasks the primary amine, providing a nucleophilic handle for E3 ligase conjugation.

  • Dissolve the purified intermediate from Phase 2 in 10 mL of methanol.

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the intermediate).

  • Degas the solution and purge with hydrogen gas (H₂). Stir vigorously under 1 atm of H₂ at RT for 4 hours.

  • Expert Insight: If the POI ligand contains reducible moieties (e.g., alkynes) or catalyst poisons (e.g., thioethers), substitute Pd/C with Iron powder (5.0 eq) and NH₄Cl (5.0 eq) in an EtOH/H₂O (4:1) mixture at 80 °C to prevent over-reduction.

  • Self-Validation: LC-MS analysis must show a mass shift of -30 Da, corresponding to the conversion of -NO₂ to -NH₂.

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.

Phase 4: E3 Ligase Ligand Conjugation

Causality: The unmasked aniline is coupled to a carboxylic acid-bearing E3 ligase ligand (e.g., a Cereblon or VHL recruiter) via a robust amide bond.

  • In a separate flask, dissolve 1.0 mmol of the E3 ligase ligand (carboxylic acid derivative) in 5 mL of anhydrous DMF.

  • Add 1.2 mmol of HATU and 2.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at RT to form the active ester.

  • Add the aniline intermediate from Phase 3 (dissolved in 2 mL DMF) to the activated E3 ligand solution.

  • Stir at RT for 12 hours.

  • Self-Validation: Confirm the presence of the final PROTAC mass via LC-MS.

  • Purify the final PROTAC using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Post-Synthesis Insight: Following synthesis, biological evaluation must account for the "hook effect," a typical feature of heterobifunctional ligands where high PROTAC concentrations competitively form inactive binary complexes rather than the required ternary complex (4)[4]. Titrate your final compound carefully during in vitro degradation assays.

References

  • "1,1,1-Trifluoroethyl-PEG4-alcohol | 5650-20-4 | Benchchem", Benchchem. 1

  • "Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma", NIH PMC. 3

  • "Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma", NIH PMC. 2

  • "Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B", ACS Publications. 4

Sources

Application

Advanced Application Note: Utilizing 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in Targeted Drug Delivery and PROTAC Synthesis

Executive Summary & Chemical Rationale In the rapidly evolving landscape of targeted protein degradation and antibody-drug conjugates (ADCs), linker chemistry is as critical as the pharmacophores it connects. 14-(4-Nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the rapidly evolving landscape of targeted protein degradation and antibody-drug conjugates (ADCs), linker chemistry is as critical as the pharmacophores it connects. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 256479-09-1) is a highly specialized heterobifunctional PEG4 linker. Structurally, it consists of a hydrophilic tetraethylene glycol (PEG4) spacer, a terminal primary hydroxyl group, and a 4-nitrophenoxy terminus.

As a Senior Application Scientist, I select this specific molecule for advanced drug delivery systems because it elegantly solves two fundamental challenges in bioconjugation: conformational flexibility and orthogonal reactivity . The PEG4 chain spans a discrete subset of conformational space (approx. 15–18 Å), which acts as a conformational tuner to prevent entropic shrinking while bridging the gap between an E3 ligase and a target protein without steric clashing[]. Meanwhile, the 4-nitrophenoxy group serves as a highly stable, latent aniline that survives harsh upstream synthetic conditions, allowing for precise, step-wise assembly of complex Proteolysis Targeting Chimeras (PROTACs)[2].

Mechanistic Role in PROTACs and Drug Delivery

PROTACs hijack the intracellular ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI)[3]. To achieve this, a PROTAC must form a stable ternary complex with the POI and an E3 ubiquitin ligase.

The choice of a PEG4 linker over traditional alkyl chains is deliberate. Alkyl chains often suffer from poor aqueous solubility and can induce non-specific protein binding due to their hydrophobicity. In contrast, the oligo-ether backbone of PEG4 is inert, non-immunogenic, and highly polar, which shields hydrophobic warheads and enhances cellular permeability[]. The 4-nitrophenoxy group is strategically utilized because it remains unreactive during the functionalization of the hydroxyl terminus. Once the POI ligand (warhead) is successfully attached, the nitro group is cleanly reduced to an amine, unlocking the molecule for final conjugation to the E3 ligase ligand.

PROTAC_Mechanism Target Target Protein (POI) PROTAC PROTAC (PEG4 Linker) Target->PROTAC Binds Warhead Ternary Ternary Complex Formation PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ligand Ub Polyubiquitination Ternary->Ub Transfers Ub Proteasome Proteasome Degradation Ub->Proteasome Targets for Cleavage

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Quantitative Comparison of Linker Architectures

To justify the selection of the PEG4-Nitrophenoxy linker, the following table summarizes the quantitative physicochemical properties compared to alternative linker architectures used in drug delivery.

Linker TypeEnd-to-End Distance (Å)Rotatable BondsAqueous Solubility (LogS)Orthogonal ReactivityTypical Conjugation Yield
PEG4-Nitrophenoxy ~15 - 1817High (>-2.0)Excellent (Latent Aniline)85 - 95%
Alkyl (C12) Linker ~15 - 1611Low (<-4.5)Poor (Requires Protection)60 - 75%
Rigid Triazole ~12 - 14< 5Moderate (~-3.5)Good (Click Chemistry)80 - 90%

Data synthesized from standard PROTAC linker profiling metrics, highlighting the superior solubility and yield of PEG4 derivatives.

Experimental Protocols: Orthogonal PROTAC Assembly

The following self-validating protocols detail the step-wise utilization of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol to synthesize a functional PROTAC.

Protocol A: Activation of the Hydroxyl Terminus (Tosylation)

Before attaching the POI warhead, the terminal hydroxyl group must be converted into a good leaving group.

  • Reagent Preparation: Dissolve 1.0 eq of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 2.0 eq of anhydrous Pyridine and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) dropwise. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 4 hours.

  • Causality & Validation: Pyridine is utilized to neutralize the HCl byproduct, preventing acidic cleavage of the PEG ether bonds, while also acting as a nucleophilic catalyst. The 4-nitrophenoxy group is completely inert to these conditions. Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane). The conversion of the polar hydroxyl group to a lipophilic tosylate will present as a distinct upward shift in the Retention factor ( Rf​ ). LC-MS will confirm a mass addition of +154 Da.

Protocol B: Conjugation to the Target Ligand (Warhead)
  • Reaction Setup: Dissolve the tosylated PEG4-nitro intermediate (1.0 eq) and the nucleophile-bearing POI Ligand (1.1 eq) in anhydrous DMF.

  • Base Addition: Add 3.0 eq of Potassium Carbonate ( K2​CO3​ ) and heat the mixture to 60 °C for 12 hours.

  • Causality & Validation: DMF provides a highly polar aprotic environment that accelerates the SN​2 displacement of the tosylate by the warhead's nucleophile. K2​CO3​ is a mild base sufficient for deprotonation without degrading the linker. Self-Validation: LC-MS must show the exact mass of the Warhead-PEG4-Nitro complex, confirming the displacement of the tosylate group (-173 Da relative to the intermediate).

Protocol C: Reduction of the Nitrophenoxy Group to an Aniline
  • Hydrogenation Setup: Dissolve the Warhead-PEG4-Nitro complex in HPLC-grade Methanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Reduction: Purge the flask with Hydrogen gas ( H2​ ) using a balloon and stir vigorously at room temperature for 3 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo.

  • Causality & Validation: Catalytic hydrogenation with Pd/C is selected because it operates under mild, neutral conditions that selectively reduce the nitro group to an amine without cleaving the chemically sensitive PEG ether linkages or the newly formed warhead bond. Self-Validation: The reaction is visually validated by a color change (from the distinct yellow of the nitro compound to a colorless/pale amine). LC-MS will definitively show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

Protocol D: Final PROTAC Assembly (Amide Coupling)
  • Coupling Setup: Dissolve the newly formed Warhead-PEG4-Aniline (1.0 eq) and an E3 Ligase Ligand containing a carboxylic acid (e.g., Thalidomide-COOH) (1.1 eq) in anhydrous DMF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 6 hours.

  • Causality & Validation: HATU is chosen as the coupling reagent because it is highly efficient for sterically hindered or electronically deactivated anilines. DIPEA ensures the newly formed aniline remains unprotonated and highly nucleophilic. Self-Validation: Final purification via preparative HPLC followed by High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the fully assembled PROTAC molecule.

References

  • National Institutes of Health (PMC). "Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation".[Link]

  • National Institutes of Health (PMC). "PROTAC Technology as a New Tool for Modern Pharmacotherapy".[Link]

Sources

Method

Application Note: Activating the Terminal Hydroxyl of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol for Bioorthogonal Click Chemistry

Strategic Overview & Mechanistic Rationale 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a highly versatile, heterobifunctional pentaethylene glycol (PEG5) derivative. One terminus features a 4-nitrophenoxy moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a highly versatile, heterobifunctional pentaethylene glycol (PEG5) derivative. One terminus features a 4-nitrophenoxy moiety—a robust chromophore that enables precise UV-tracking during chromatographic purification and can serve as a precursor for further derivatization (e.g., reduction to an aniline). The other terminus is a primary aliphatic hydroxyl group (-OH).

To integrate this molecule into modern bioconjugation workflows, the terminal hydroxyl must be converted into a bioorthogonal reactive handle, typically an azide or an alkyne , to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1].

Because the hydroxyl group is a poor leaving group, direct substitution is thermodynamically unfavorable. We present two field-proven, self-validating pathways to activate this PEG5-hydroxyl:

  • Pathway A (Azidation): A two-step sequence involving the conversion of the hydroxyl to a highly reactive methanesulfonate (mesylate) ester, followed by an SN​2 displacement using sodium azide[2][3].

  • Pathway B (Propargylation): A one-step Williamson ether synthesis utilizing sodium hydride and propargyl bromide to yield a terminal alkyne[4][5].

Experimental Workflows & Causality

ChemicalWorkflow Start 14-(4-Nitrophenoxy)-PEG5-OH Starting Material Mesylation Step 1: Mesylation MsCl, Et3N, CH2Cl2, -10°C Start->Mesylation Propargylation Direct Propargylation Propargyl Bromide, NaH, THF Start->Propargylation Mesylate PEG5-OMs Reactive Intermediate Mesylation->Mesylate Azidation Step 2: Azidation NaN3, DMF, 70°C Mesylate->Azidation Azide PEG5-Azide Click-Ready Handle Azidation->Azide Alkyne PEG5-Alkyne Click-Ready Handle Propargylation->Alkyne

Workflow for activating the PEG5-hydroxyl terminus into azide or alkyne click chemistry handles.

Pathway A: Synthesis of the Azide-Terminated Probe
Step 1: Mesylation of the PEG5-Hydroxyl

Causality: Methanesulfonyl chloride (MsCl) transforms the poor hydroxyl leaving group into a mesylate, which is an excellent leaving group due to resonance stabilization. Triethylamine ( Et3​N ) is strictly required to neutralize the HCl byproduct; without it, the acidic environment would catalyze the cleavage of the PEG ether linkages[2].

  • Azeotropic Drying: Dissolve 1.0 eq of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous toluene and concentrate under reduced pressure. Self-Validation: Residual water will react with MsCl to form methanesulfonic acid, drastically reducing yield[2].

  • Reaction Setup: Dissolve the dried PEG5-OH in anhydrous dichloromethane ( CH2​Cl2​ , 0.1 M). Cool the flask to -10°C in an ice-salt bath to control the exothermic reaction[2].

  • Reagent Addition: Add 2.0 eq of anhydrous Et3​N . Slowly add 1.5 eq of MsCl dropwise over 15 minutes[4].

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Track completion via TLC (UV active at 254 nm due to the nitrophenoxy group).

  • Workup: Quench with ice water. Extract the aqueous layer with CH2​Cl2​ (3x). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the PEG5-OMs intermediate[2][3].

Step 2: Azidation of the Mesylate Intermediate

Causality: Sodium azide ( NaN3​ ) is a powerful nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the azide anion, maximizing its nucleophilicity for the SN​2 displacement[3].

  • Reaction Setup: Dissolve the PEG5-OMs intermediate in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 3.0 eq of NaN3​ . Safety Note: Never use halogenated solvents (like DCM) with NaN3​ due to the risk of forming explosive diazidomethane.

  • Propagation: Heat the mixture to 70°C and stir for 24-36 hours[3].

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with water (5x) to remove residual DMF and unreacted NaN3​ . Dry and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the pure PEG5-Azide[2].

Pathway B: Synthesis of the Alkyne-Terminated Probe (Propargylation)

Causality: Sodium hydride (NaH) irreversibly deprotonates the terminal hydroxyl, evolving hydrogen gas and driving the formation of a highly reactive alkoxide. Tetrahydrofuran (THF) is used because its oxygen atoms coordinate the Na+ cation, leaving the alkoxide free to attack the propargyl bromide[4].

  • Reaction Setup: Dissolve the dried PEG5-OH in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0°C.

  • Deprotonation: Carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H2​ evolution ceases[4].

  • Alkylation: Add 1.5 eq of propargyl bromide (80 wt. % in toluene) dropwise.

  • Propagation: Warm to room temperature and stir for 18 hours.

  • Workup: Carefully quench excess NaH with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to yield the PEG5-Alkyne[4][5].

Quantitative Data & Analytical Benchmarks

To ensure the system is self-validating, structural confirmation must be performed at each stage using 1H NMR spectroscopy ( CDCl3​ , 400 MHz). The 4-nitrophenoxy reporter group provides a consistent internal integration standard (aromatic protons at ~8.2 ppm and ~7.0 ppm) against which the terminal modifications can be quantified[5].

Table 1: Expected 1H NMR Chemical Shifts for PEG5 Activation Stages

Functional Group StageCharacteristic Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityReference
PEG5-OH (Starting) Terminal −CH2​−OH ~3.80Triplet[6]
PEG5-OMs Mesylate −CH3​ ~3.13Singlet[7]
PEG5-OMs Terminal −CH2​−OMs ~4.35Triplet[6][7]
PEG5-Azide Terminal −CH2​−N3​ ~3.38Triplet[3]
PEG5-Alkyne Propargyl −CH2​−C≡ ~4.10 - 4.30Doublet[5][8]
PEG5-Alkyne Terminal Alkyne ≡CH ~2.40 - 2.50Triplet[4][5][8]
All Stages PEG Backbone −CH2​−O− ~3.60 - 3.70Multiplet[3][7]

Table 2: Expected Reaction Metrics

TransformationReagentsTimeExpected YieldKey TLC Indicator (vs. Precursor)
Mesylation MsCl, Et3​N , CH2​Cl2​ 4 h90 - 98%Higher Rf​ (less polar than -OH)
Azidation NaN3​ , DMF24 - 36 h85 - 90%Slightly higher Rf​ than -OMs
Propargylation Propargyl Bromide, NaH18 h75 - 85%Higher Rf​ (less polar than -OH)

Integration into Bioconjugation Workflows

Once activated, the PEG5-Azide or PEG5-Alkyne can be conjugated to complementary biomolecules (e.g., proteins, antibodies, or fluorophores) via CuAAC. The resulting 1,4-disubstituted 1,2,3-triazole linkage is highly stable, biologically inert, and resistant to metabolic degradation[9].

Bioconjugation Azide Activated PEG5-Azide Probe CuAAC CuAAC Catalysis CuSO4, Na-Ascorbate Azide->CuAAC Target Alkyne-Functionalized Biomolecule Target->CuAAC Conjugate 1,2,3-Triazole Stable Conjugate CuAAC->Conjugate

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) integrating the activated PEG5 probe.

References

  • NMR Characterization of PEG Networks Synthesized by CuAAC Using Reactive Oligomers Macromolecules - ACS Publications URL:[Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers PMC - National Institutes of Health URL:[Link]

  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) MDPI - Polymers URL:[Link]

  • Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis MDPI - Molecules URL:[Link]

  • Delivery of sphingosine 1-phosphate from poly(ethylene glycol) hydrogels PMC - National Institutes of Health URL:[Link]

Sources

Application

Step-by-step guide to bioconjugation with 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Application Note: Advanced Bioconjugation Workflows Using 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Bioconjugation Workflows Using 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, orthogonal activation pathways, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The molecule 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 256479-09-1) is a discrete, monodisperse PEG4 linker[1]. In modern bioconjugation and Antibody-Drug Conjugate (ADC) development, polymeric PEGs are increasingly being replaced by discrete PEGs to eliminate polydispersity, ensuring exact mass control and uniform pharmacokinetics[2].

This specific linker is uniquely valuable due to its structural orthogonality . It features:

  • A terminal primary hydroxyl group (-OH) : Capable of being electrophilically activated for amine-targeted conjugation[3].

  • A 4-nitrophenyl ether group : Serves a dual purpose. First, it acts as an intrinsic UV-chromophore (λmax ≈ 310 nm) enabling real-time spectrophotometric tracking[4]. Second, it can be catalytically reduced to an aniline, providing a masked amine handle for heterobifunctional crosslinking[5].

Quantitative Data & Reaction Parameters

To ensure reproducibility, all critical physicochemical properties and reaction parameters are summarized in the table below.

ParameterValue / SpecificationMechanistic Significance
Chemical Formula C16H25NO8Defines the exact exact mass (359.37 g/mol ) for MS validation.
PEG Chain Length 4 discrete unitsEliminates polydispersity; prevents steric hindrance during conjugation.
UV Absorbance (λmax) ~310 nm (Nitro group)Enables non-destructive, real-time tracking of the linker.
Activation Reagent DSC (N,N'-Disuccinimidyl carbonate)Forms a highly stable NHS-carbonate; superior to chloroformates.
Conjugation pH 8.0 – 8.5Optimal balance between lysine deprotonation and NHS stability.

Workflow Visualizations

Workflow Start 14-(4-Nitrophenoxy)-PEG4-OH Path1 Pathway A: Hydroxyl Activation Start->Path1 Path2 Pathway B: Nitro Reduction Start->Path2 ActOH DSC / DIPEA (NHS Carbonate) Path1->ActOH RedNO2 H2, Pd/C (Aniline Formation) Path2->RedNO2 Conj1 Amine Conjugation (Protein Lysines) ActOH->Conj1 Conj2 Thiol Conjugation (via Maleimide) RedNO2->Conj2

Figure 1: Orthogonal bioconjugation workflows for 14-(4-Nitrophenoxy)-PEG4-OH.

Mechanism PEG PEG4-OH Inter Activated NHS-Carbonate PEG->Inter Base DSC DSC DSC->Inter Product Conjugate (Carbamate Bond) Inter->Product pH 8.2 Protein Protein-NH2 Protein->Product

Figure 2: Mechanistic pathway of hydroxyl activation and protein conjugation.

Experimental Protocols: A Self-Validating System

Protocol A: Activation of the Terminal Hydroxyl to an NHS-Carbonate

Causality: The primary hydroxyl group is minimally reactive toward amidation. Activation via N,N'-Disuccinimidyl carbonate (DSC) transforms it into an electrophilic NHS-carbonate. We utilize DSC rather than 4-nitrophenyl chloroformate because the molecule already contains a 4-nitrophenyl ether; introducing a second nitrophenyl group would convolute UV-Vis tracking[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 14-(4-Nitrophenoxy)-PEG4-OH in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent moisture-induced hydrolysis.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the acidic byproducts without attacking the electrophilic center.

  • Activation: Slowly add 1.5 eq of DSC. Stir at room temperature for 4 hours.

  • Purification: Wash the organic layer with 0.1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Self-Validating QC: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The intact 4-nitrophenoxy group allows immediate UV visualization of the product spot. A shift in Rf confirms the conversion of the polar hydroxyl to the less polar NHS-carbonate.

Protocol B: Bioconjugation to Protein Amines

Causality: The ε-amino groups of lysine residues have a pKa of ~10.5. Performing the reaction at pH 8.2 ensures a sufficient fraction of amines are deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS-carbonate[2].

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target protein (e.g., monoclonal antibody) into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.2). Critical: Ensure the buffer is strictly free of primary amines (e.g., Tris or glycine) which will competitively quench the linker.

  • Conjugation: Dissolve the activated PEG4-NHS carbonate in anhydrous DMSO. Add a 10-fold molar excess of the linker to the protein solution dropwise. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours with gentle end-over-end mixing.

  • Purification: Remove unreacted linker via Size Exclusion Chromatography (SEC) or spin desalting columns equilibrated in PBS (pH 7.4).

  • Self-Validating QC: Analyze the purified conjugate via UV-Vis spectroscopy. A successful conjugate will exhibit a dual UV signature: 280 nm (protein aromatic residues) and ~310 nm (p-nitrophenoxy tag). The Degree of Conjugation (DoC) can be mathematically derived from the ratio of these two absorbance peaks.

Protocol C: Orthogonal Pathway - Nitro Reduction

Causality: If the goal is to bridge two different biomolecules, the p-nitrophenyl ether must be converted into a reactive handle. Catalytic hydrogenation selectively reduces the nitro group to a primary amine (aniline) without cleaving the robust ether linkages of the PEG chain[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the PEG4 linker in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the linker).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out completely in the air, as it is pyrophoric.

  • Self-Validating QC: The reduction is accompanied by a distinct hypsochromic shift in the UV spectrum. The λmax shifts dramatically from ~310 nm (nitro group) to ~240 nm (aniline). This provides an immediate, self-validating readout that the reduction is complete, yielding an amine ready for conversion into a maleimide or isothiocyanate.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in organic solvents

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing poor solubility of 14-(4-Nitrophenoxy)-3,6,9,12-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing poor solubility of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. This document moves beyond simple protocols to explain the underlying chemical principles governing its solubility, enabling users to make informed decisions during their experimental design.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?

The solubility behavior of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (MW: 359.38 g/mol ) is dictated by its amphiphilic nature. It is a molecule with two distinct personalities:

  • A Hydrophilic Polyethylene Glycol (PEG)-like Chain: The 3,6,9,12-tetraoxatetradecan-1-ol portion of the molecule is a tetraethylene glycol chain terminating in a hydroxyl (-OH) group. This part of the molecule is polar and capable of hydrogen bonding, conferring an affinity for polar solvents, including water and alcohols.[1][2]

  • A Hydrophobic Aromatic Moiety: The 4-Nitrophenoxy group consists of a benzene ring and a highly polar nitro group (-NO2). While the nitro group itself is polar and electron-withdrawing, the aromatic ring is nonpolar and hydrophobic.[3][4] Aromatic nitro compounds are typically insoluble in water but show good solubility in a wide range of organic solvents.[3]

The challenge arises from this duality. A solvent that is ideal for the PEG-like tail may be unsuitable for the nitrophenyl head, and vice-versa. Therefore, achieving optimal solubility often requires selecting a solvent that can effectively accommodate both the polar and nonpolar characteristics of the entire molecule.

cluster_0 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol mol Molecular Structure hydrophilic Hydrophilic Tail (PEG-like Chain + Terminal -OH) - Polar - Hydrogen Bonding mol->hydrophilic Favors polar solvents (e.g., Water, Alcohols) hydrophobic Hydrophobic Head (Nitrophenyl Group) - Aromatic Ring (Nonpolar) - Nitro Group (Polar) mol->hydrophobic Favors organic solvents (e.g., Chloroform, DMF)

Caption: Dichotomous nature of the target molecule.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered by users in a direct question-and-answer format.

Question 1: I've added my compound to a solvent, but it's just sitting at the bottom as an oil. What is the very first thing I should do?

Answer: This is a very common observation, as the compound itself is an oil at room temperature. The first and most effective step is to introduce energy into the system to overcome the initial activation energy of dissolution.

  • Vortex or Agitate: Vigorously mix the sample for at least 30-60 seconds.

  • Gentle Warming: Warm the solution gently to 30–40°C while stirring.[5] PEGs, in particular, often dissolve much more readily with mild heating.[6] Do not overheat, as this can risk thermal degradation.

  • Patience: Some higher molecular weight or functionalized PEGs are notoriously slow to dissolve.[6] Allow sufficient time with continuous stirring.

If these initial steps fail, it indicates a fundamental incompatibility between the solute and the chosen solvent, requiring a more systematic approach.

Question 2: What is the best class of solvent to start with for this compound?

Answer: Based on the molecule's amphiphilic structure, polar aprotic solvents are the most logical and successful starting point. These solvents possess a high dielectric constant and polarity to interact favorably with the polar nitro group and the ether linkages of the PEG chain, but they lack acidic protons, which can sometimes interfere with hydrogen bonding networks.

Top Recommendations:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM) / Chloroform

General PEG solubility data supports their use in these solvents.[1][2]

Question 3: Why did my compound fail to dissolve in methanol, which is a polar solvent?

Answer: This is an excellent question that highlights the nuance of solubility. While methanol is a polar protic solvent, its solvation power is not always sufficient for complex molecules. The hydrophobic nitrophenyl head of the molecule can limit its solubility in lower-alcohols. While PEGs are soluble in ethanol, their solubility is often less than in water or aprotic solvents like DMF.[1] This effect is magnified by the presence of the bulky, nonpolar aromatic group. You may have better success with a co-solvent system (see Part 4).

Question 4: I'm concerned about the purity of my compound. Could this be affecting solubility?

Answer: Absolutely. Purity is a critical, often overlooked, factor.

  • Incomplete Synthesis: If the reaction to couple the 4-nitrophenol to the PEG chain was incomplete, you might have residual starting materials with vastly different solubility profiles.

  • Degradation: The ether linkage could potentially hydrolyze, especially if exposed to acidic or basic conditions, releasing free 4-nitrophenol. 4-nitrophenol has very different solubility characteristics, being very soluble in ethanol and ether.[7]

  • Hygroscopicity: PEGs are known to be hygroscopic and readily absorb moisture from the air.[1] This absorbed water can significantly impact solubility attempts in anhydrous non-polar solvents.

If you suspect purity issues, analytical validation via HPLC or NMR is recommended before proceeding.

Part 3: In-Depth Protocols and Data

Protocol 1: Systematic Solvent Screening at the Micro-Scale

This protocol allows for the rapid and material-sparing determination of an optimal solvent.

Objective: To identify a suitable solvent that yields a clear solution at the desired concentration.

Methodology:

  • Preparation: Dispense a small, pre-weighed amount (e.g., 1-2 mg) of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol into several individual glass vials.

  • Solvent Addition: Add a calculated volume of your first test solvent (see Table 1) to the first vial to achieve a high-concentration starting point (e.g., 20 mg/mL).

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1 minute at room temperature. Observe the result (clear solution, cloudy suspension, or undissolved oil).

  • Thermal Challenge: If not fully dissolved, place the vial in a heating block or water bath set to 40°C for 5-10 minutes with intermittent vortexing.

  • Dilution Step: If the compound remains undissolved, add an additional aliquot of the solvent to dilute the concentration (e.g., to 10 mg/mL) and repeat steps 3 and 4.

  • Documentation: Record the final observation for that solvent (e.g., "Soluble at 10 mg/mL with heat").

  • Repeat: Repeat steps 2-6 for each solvent listed in Table 1.

Table 1: Recommended Solvents for Screening
Solvent ClassSolvent NameRationale & Expected Outcome
Polar Aprotic Dimethylformamide (DMF)High Probability of Success. Effectively solvates both polar and aromatic components.
Dimethyl sulfoxide (DMSO)High Probability of Success. Similar to DMF, excellent for creating concentrated stock solutions. PEGs are very soluble in DMSO.[1]
Acetonitrile (ACN)Good Probability of Success. A common solvent in chromatography; good for analytical applications.
Chlorinated Dichloromethane (DCM)Good Probability of Success. The PEG backbone is generally soluble in DCM.[1] Good for reactions and purifications.
ChloroformGood Probability of Success. Similar to DCM.[1]
Polar Protic 2-Propanol (IPA)Moderate Probability of Success. May require heating and may not achieve high concentrations.
EthanolModerate to Low Probability of Success. The hydrophobic nitrophenyl group may limit solubility.
WaterLow Probability of Success. While the PEG tail is water-soluble, the large hydrophobic 4-nitrophenoxy group will likely render the entire molecule poorly soluble in water alone.[1]
Nonpolar TolueneLow Probability of Success. Unlikely to solvate the polar PEG chain effectively, though PEGs can show some solubility with heating.[1]
Diethyl EtherVery Low Probability of Success. PEGs are generally not soluble in ether.[1]
Protocol 2: Preparation and Storage of a Stock Solution
  • Solvent Selection: Choose the optimal solvent identified in Protocol 1. Ensure the solvent is of high purity (e.g., anhydrous grade if required for the downstream application).

  • Weighing: Accurately weigh the required amount of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in a suitable container.

  • Dissolution: Add the solvent to the desired final concentration. Use a magnetic stirrer and gentle warming (if necessary) to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no undissolved material remains.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C.[1] For moisture-sensitive applications, flush the vial with an inert gas like argon or nitrogen before sealing. It is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]

Part 4: Advanced Troubleshooting & Underlying Principles

The Co-Solvent Strategy

If your compound dissolves well in a solvent like DMSO but your experiment cannot tolerate high concentrations of it, a co-solvent system is a powerful technique.

Principle: A co-solvent system uses a mixture of a "good" solvent (one that readily dissolves the compound) and a "poor" solvent (one that is required for the experiment but in which the compound is less soluble). By dissolving the compound in a small amount of the good solvent first and then slowly adding the poor solvent, you can often maintain solubility at the final desired concentration.

Example Workflow:

  • Dissolve the compound in a minimal volume of DMSO to create a highly concentrated solution.

  • While vortexing, slowly add your primary experimental buffer (e.g., PBS) drop-wise to the DMSO solution.

  • Monitor for any signs of precipitation. This method can often keep a compound in solution that would otherwise crash out if added directly to the buffer.

Temperature: A Double-Edged Sword

While gentle warming is a key technique, excessive heat can be detrimental. High temperatures can accelerate the hydrolysis of the ether or ester linkages in your molecule, leading to degradation and the formation of impurities. Always use the minimum heat necessary to achieve dissolution and never exceed 50-60°C unless you have data to support the compound's thermal stability.

Part 5: Visualized Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve solubility issues.

start Start: Poor Solubility Observed initial_steps Initial Steps: 1. Vortex Vigorously 2. Warm Gently (30-40°C) start->initial_steps check1 Is the solution clear? initial_steps->check1 systematic_screen Perform Systematic Solvent Screen (See Protocol 1) check1->systematic_screen No success Success: Prepare Stock Solution (See Protocol 2) check1->success Yes check2 Was a suitable solvent found? systematic_screen->check2 consider_purity Advanced Troubleshooting: 1. Consider Purity (HPLC/NMR) 2. Try Co-Solvent System check2->consider_purity No check2->success Yes fail Contact Technical Support for further analysis consider_purity->fail

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (commonly referred to as P...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (commonly referred to as PEG5-mono-4-nitrophenyl ether).

A frequent troubleshooting request involves the unintended degradation of this molecule during the functionalization of its free C1-hydroxyl group. While often colloquially called "hydrolysis," the cleavage of the 4-nitrophenyl ether linkage is mechanistically a Nucleophilic Aromatic Substitution (SNAr) . This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the structural integrity of your PEG-linker during complex syntheses.

Mechanistic Insight: The "Why" Behind the Degradation

To stop the degradation of your linker, you must first understand the causality of the reaction. The 4-nitrophenyl group is highly electron-deficient. The strong electron-withdrawing nature of the nitro group activates the ipso-carbon of the aromatic ring toward[1].

When exposed to basic conditions—especially aqueous bases (hydroxide) or unhindered amines—the nucleophile attacks the ring, forming a stabilized [2]. This complex rapidly collapses, expelling the PEG-alkoxide as a leaving group. The result is the irreversible cleavage of the ether bond, yielding the PEG-diol and 4-nitrophenol. Understanding this causality is critical: to prevent "hydrolysis," you must eliminate nucleophilic bases and strictly control the presence of water, which can generate hydroxide ions in situ.

Mechanism SM 14-(4-Nitrophenoxy)-PEG5-OH (Starting Material) Base Reaction Condition: Base Selection SM->Base Path1 Nucleophilic Base (NaOH, KOH, 1° Amines) Base->Path1 High pH / Aqueous Path2 Non-Nucleophilic Base (DIPEA, Pyridine) Base->Path2 Anhydrous / Steric Hindrance Deg SNAr Cleavage (Meisenheimer Complex) Path1->Deg Rxn Target C1-OH Functionalization (e.g., Tosylation) Path2->Rxn Prod1 4-Nitrophenol + PEG-Diol (Yield Loss / Yellow Color) Deg->Prod1 Prod2 Intact Functionalized Linker (High Yield) Rxn->Prod2

Workflow for preventing SNAr-mediated hydrolysis of 4-nitrophenyl PEG ethers.

Troubleshooting FAQs: The "How-To"

Q1: My reaction mixture turned bright yellow immediately after adding base. What happened? A1: The bright yellow color is the spectroscopic signature of the 4-nitrophenoxide anion, which absorbs strongly at ~400 nm. This is a definitive indicator that [3] and the ether bond is broken. If your reaction turns yellow, your target molecule has degraded.

Q2: I need to deprotonate the C1-hydroxyl for a tosylation reaction. Which bases are safe to use? A2: You must select a base that provides sufficient basicity to drive your reaction but lacks the nucleophilicity to attack the aromatic ring. Avoid strong inorganic bases and primary/secondary amines. Instead, utilize sterically hindered tertiary amines or aromatic amines.

Q3: How can I build a self-validating system to ensure my linker remains intact during scale-up? A3: Implement an in-process UV-Vis or TLC monitoring protocol. By continuously sampling the reaction and checking for 400 nm absorbance, you create a self-validating feedback loop. If the absorbance spikes, the system immediately flags the degradation, allowing you to quench the reaction before total yield loss occurs.

Monitor A Sample Reaction Aliquots B UV-Vis / TLC Analysis A->B C Monitor 400 nm (4-Nitrophenoxide) B->C D Absorbance Spike: Quench & Adjust pH C->D Yellow Color E No Absorbance: Proceed to Workup C->E Colorless

Self-validating monitoring system for detecting 4-nitrophenoxide release.

Data Presentation: Base Selection Guide

To prevent SNAr cleavage, reference the following quantitative and qualitative base selection matrix before designing your functionalization step.

Base TypeExamplesSNAr Cleavage RiskMechanistic Causality & Recommendation
Strong Inorganic NaOH, KOH, LiOHCritical (Rapid)Hydroxide is a small, hard nucleophile that rapidly forms the Meisenheimer complex. Avoid completely.
1° / 2° Amines Piperidine, ButylamineHigh Unhindered nitrogen lone pairs easily attack the ipso-carbon. Avoid unless strictly required.
Carbonates K₂CO₃, Cs₂CO₃Moderate Safe only in strictly anhydrous conditions; trace water generates hydroxide. Use with caution.
Hindered 3° Amines DIPEA, TEALow Steric bulk prevents the nitrogen from approaching the aromatic ring. Preferred for acylations.
Aromatic Amines Pyridine, 2,6-LutidineVery Low Delocalized lone pair significantly reduces nucleophilicity. Excellent for mild functionalization.
Experimental Protocol: Safe Tosylation of the C1-Hydroxyl

Objective: Convert the C1-hydroxyl group of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol to a tosylate leaving group for downstream PROTAC or PEGylation chemistry without cleaving the 4-nitrophenyl ether.

Step 1: Azeotropic Drying Dissolve 1.0 mmol of the PEG-linker in 10 mL of anhydrous toluene. Evaporate under reduced pressure. Causality: Removing trace water prevents the in situ generation of hydroxide ions, which are potent SNAr nucleophiles.

Step 2: Reaction Assembly Purge a round-bottom flask with Argon. Dissolve the dried PEG-linker in 5 mL of anhydrous Dichloromethane (DCM). Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP). Causality: DIPEA provides the necessary basicity for tosylation but is too sterically hindered to attack the 4-nitrophenyl ring.

Step 3: Activation Cool the mixture to 0 °C using an ice bath. Dropwise add 1.2 mmol of p-Toluenesulfonyl chloride (TsCl) dissolved in 2 mL of anhydrous DCM over 10 minutes.

Step 4: Self-Validating Monitoring After 1 hour, take a 10 µL aliquot and dilute in 1 mL DCM. Spot on a TLC plate (Eluent: 5% MeOH in DCM) and check under UV light. Simultaneously, visually inspect the flask. Validation: The absence of a bright yellow color (4-nitrophenoxide) confirms the ether linkage is intact.

Step 5: Quench and Workup Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl is mildly acidic, neutralizing the DMAP and DIPEA without exposing the product to basic aqueous conditions that could trigger delayed hydrolysis during the workup. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Title: Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Exploring Tandem Ruthenium-Catalyzed Hydrogen Transfer and SNAr Chemistry Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the purification of 14-(4-Nitrophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the purification of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 256479-09-1)[1].

This molecule is a monodisperse PEG4 derivative (MW: 359.38 g/mol ) characterized by its amphiphilic nature. It possesses a hydrophobic, UV-active 4-nitrophenoxy headgroup and a hydrophilic tetraethylene glycol (TEG) tail terminating in a polar hydroxyl group. The structural duality of this compound requires specific chromatographic strategies to separate it from highly polar unreacted TEG and highly hydrophobic phenolic byproducts[].

Troubleshooting Guides

Q: During Reversed-Phase (RP-HPLC), my target molecule co-elutes with an impurity, resulting in a broad, tailing peak. How can I resolve this? A: This is a classic symptom of co-elution with unreacted 4-nitrophenol.

  • The Causality: 4-nitrophenol has a pKa of ~7.15. If your mobile phase is unbuffered water/acetonitrile (pH ~6–7), the 4-nitrophenol exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This equilibrium causes severe peak broadening and unpredictable retention times. Your target molecule, however, is neutral and its retention is unaffected by pH[3].

  • The Solution: Force the 4-nitrophenol into a single ionization state. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase to lower the pH to ~2. This fully protonates the 4-nitrophenol, increasing its hydrophobicity and shifting its retention time significantly later, cleanly separating it from your target[4].

Q: I am using Normal Phase Flash Chromatography (bare silica), but the product streaks severely and my recovery is below 40%. What is the mechanism behind this? A: You are likely using a standard Hexane/Ethyl Acetate gradient.

  • The Causality: The oxygen-rich PEG4 chain strongly hydrogen-bonds with the acidic silanol groups on the bare silica surface. In non-polar solvents like hexane, the amphiphilic PEG chain partitions poorly and adsorbs irreversibly to the stationary phase.

  • The Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) solvent system. Methanol acts as a strong hydrogen-bond competitor, displacing the PEG oxygen atoms from the silica surface. A gradient of 0% to 10% MeOH in DCM over 10 column volumes (CV) will elute the product as a sharp band.

Q: My UV chromatogram shows >99% purity, but my downstream conjugation reactions are failing. What impurity am I missing? A: You are almost certainly missing unreacted tetraethylene glycol (TEG).

  • The Causality: TEG lacks a chromophore and is completely invisible to standard UV detectors at 254 nm or 300 nm. If you rely solely on UV, your sample will appear falsely pure.

  • The Solution: You must orthogonally validate purity using a universal detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with HPLC is mandatory for quantifying non-UV active PEGylated impurities[5].

Troubleshooting A Impure Target Fraction B Is impurity UV-Active? A->B C Yes (e.g., 4-Nitrophenol) B->C Yes D No (e.g., Unreacted TEG) B->D No E RP-HPLC: Add 0.1% TFA to protonate phenol C->E F Flash: Optimize DCM/MeOH Use CAD/ELSD to detect D->F

Caption: Decision tree for troubleshooting co-eluting impurities based on UV activity.

Frequently Asked Questions (FAQs)

Q: Can I use Size Exclusion Chromatography (SEC) to purify this molecule? A: No. While SEC is the gold standard for purifying large PEGylated proteins[6], it separates based on hydrodynamic radius. The molecular weight of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is only ~359 Da. SEC resins lack the resolution to separate this small molecule from starting materials like TEG (194 Da) or 4-nitrophenol (139 Da).

Q: What is the optimal detection wavelength for this compound? A: Set your primary UV channel to 300 nm . The 4-nitrophenoxy group has a strong absorption maximum near this wavelength, which avoids the baseline noise common at 210 nm or 254 nm when using complex organic gradients.

Quantitative Retention Data

To assist in method development, below is a summary of the expected chromatographic behavior of the target molecule and its common synthetic impurities.

CompoundMW ( g/mol )UV Active (300 nm)?NP-Silica Retention (Rf)*RP-HPLC Retention**
Tetraethylene Glycol (TEG)194.23NoStrongly Retained (Rf ~0.0)Void Volume (Very Early)
4-Nitrophenol139.11YesModerate (Rf ~0.4)pH Dependent (Early at high pH)
14-(4-Nitrophenoxy)-...-1-ol 359.38 Yes Moderate-Strong (Rf ~0.25) Moderate (Stable)
Bis(4-nitrophenoxy) TEG480.47YesWeakly Retained (Rf ~0.8)Strongly Retained (Late)

*Conditions: Thin Layer Chromatography using DCM:MeOH (95:5 v/v). **Conditions: C18 Column, Water/Acetonitrile gradient with 0.1% TFA.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in chemical checks ensure that you can verify the success of the separation in real-time without waiting for downstream NMR analysis.

Protocol 1: Normal Phase Flash Chromatography Workflow

Objective: Isolate the target from unreacted TEG and bis-substituted byproducts.

  • TLC Pre-Screening & Self-Validation: Spot the crude mixture on a silica TLC plate. Develop in 90:10 DCM:MeOH.

    • Validation Check 1 (UV): Visualize under 254 nm UV. The target (Rf ~0.3) and 4-nitrophenol (Rf ~0.5) will appear as dark spots.

    • Validation Check 2 (Ammonia): Expose the plate to ammonia vapor. If the spot at Rf ~0.5 turns bright yellow, it confirms the presence of unreacted 4-nitrophenol (due to the phenoxide shift).

    • Validation Check 3 (Stain): Dip the plate in Potassium Permanganate (KMnO₄) stain and heat. A yellow/white spot on a purple background at the baseline (Rf ~0.0) confirms the presence of unreacted TEG.

  • Column Equilibration: Equilibrate a bare silica flash column with 100% DCM for 3 Column Volumes (CV).

  • Sample Loading: Dissolve the crude oil in the minimum volume of DCM and load it onto the column.

  • Elution Gradient: Run a linear gradient from 0% to 10% MeOH in DCM over 12 CV.

  • Fraction Collection: Collect fractions based on UV absorption at 300 nm. The target will elute at approximately 4–6% MeOH.

Workflow A Crude Mixture (Target + TEG + 4-Nitrophenol) B Silica Flash Chromatography (DCM/MeOH Gradient) A->B C Fraction Collection (UV 254 nm / 300 nm) B->C D Orthogonal Purity Check (RP-HPLC with CAD/ELSD) C->D E Pure 14-(4-Nitrophenoxy)- 3,6,9,12-tetraoxatetradecan-1-ol D->E

Caption: Experimental workflow for the purification and orthogonal validation of the PEG4 derivative.

Protocol 2: RP-HPLC Analytical Purity Check

Objective: Validate the absolute purity of the isolated flash fractions.

  • System Setup: Equip an HPLC with a C18 column (e.g., 150 x 4.6 mm, 5 µm). Ensure the system is plumbed in series to a UV/Vis detector followed by a CAD or ELSD detector[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Setup: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Injection & Self-Validation: Inject 10 µL of the sample (1 mg/mL in Mobile Phase A).

    • Validation Check: Compare the UV trace (300 nm) to the CAD trace. If a peak appears at ~1.5 minutes in the CAD trace but is absent in the UV trace, your sample is contaminated with unreacted TEG and requires repurification.

References

  • Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity | Analytical Chemistry. ACS Publications. URL: [Link]

  • Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC - NIH. National Institutes of Health. URL:[Link]

  • Chromatographic methods for characterization of poly(ethylene glycol)-modified polyamidoamine dendrimers - PubMed. National Institutes of Health. URL:[Link]

Sources

Optimization

Reducing steric hindrance in 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol linker applications

Technical Support Center: Troubleshooting Steric Hindrance in 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Linker Applications Executive Overview The 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Steric Hindrance in 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Linker Applications

Executive Overview

The 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol molecule is a heterobifunctional PEG4 linker characterized by a terminal hydroxyl group and a bulky 4-nitrophenoxy aromatic system. While highly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), its specific structural features—namely the relatively short ~14.5 Å PEG chain and the rigid, planar nitrophenyl ring—frequently introduce steric hindrance during bioconjugation and target engagement[1]. This guide provides field-proven diagnostic frameworks, quantitative benchmarks, and self-validating experimental protocols to resolve these steric challenges.

Diagnostic FAQs & Troubleshooting

Q1: Why does this specific PEG4-nitrophenoxy linker cause steric hindrance during bioconjugation and ternary complex formation? A1: Steric hindrance arises from the intersection of linker length and terminal rigidity. The PEG4 chain provides approximately 14.5 Å of spatial separation. If conjugated to a target protein (POI) with a binding pocket deeper than 8–10 Å, the remaining exposed linker length is insufficient to bridge to an E3 ligase without causing protein-protein steric repulsion[]. Furthermore, the 4-nitrophenoxy group is a rigid, planar aromatic system that restricts rotational degrees of freedom at the attachment site, forcing the payload into unfavorable spatial orientations that clash with the protein surface[1].

Q2: How can I definitively diagnose if steric hindrance is the root cause of my low PROTAC degradation efficiency (pDC50)? A2: In targeted protein degradation, steric clashing typically manifests as a failure to form the POI-PROTAC-E3 ternary complex despite strong binary binding. You can validate this by performing Surface Plasmon Resonance (SPR). If the PROTAC binds the POI and E3 ligase individually (binary state) but fails to induce the ternary complex, the PEG4 linker is too short[3]. Computational molecular dynamics (MD) simulations also confirm that excessive linker rigidity or insufficient length prevents the necessary hydrophobic interactions at the protein-protein interface (PPI)[3].

Q3: What chemical modifications can I apply to reduce the steric bulk of the 4-nitrophenoxy terminal without entirely replacing the linker? A3: The nitro group (-NO2) is strongly electron-withdrawing and sterically demanding. Reducing the 4-nitrophenoxy group to a 4-aminophenoxy group alters the electronic profile and enables flexible amide bond formation[4]. This added flexibility at the attachment point allows the linker to adopt alternative dihedral angles, effectively navigating around local steric clashes at the binding pocket's entrance[4].

Q4: If the PEG4 length is the primary limiting factor, how can I extend this specific linker? A4: The terminal hydroxyl (-OH) at the C1 position of the tetradecan-1-ol chain is your synthetic handle. By activating this -OH into a superior leaving group (e.g., a tosylate), you can react it with a mono-protected PEG2 or PEG4 amine. This extends the chain length to PEG6 or PEG8, minimizing unfavorable interactions and steric hindrance at the interface of the target protein and the E3 ligase[5].

Mechanistic Workflows

TroubleshootingWorkflow Start Steric Hindrance Detected (Low DAR or No Ternary Complex) Analyze Analyze Linker Length (Current: PEG4, ~14.5 Å) Start->Analyze Isolate Isolate Steric Source Analyze->Isolate DeepPocket Target Pocket is Deep (PEG4 Too Short) Isolate->DeepPocket RigidRing Aromatic Ring Clash (Rigid Nitrophenoxy) Isolate->RigidRing Extend Protocol 2: Extend Linker (Activate -OH to Tosylate) DeepPocket->Extend Reduce Protocol 1: Reduce NO2 to NH2 (Increase Local Flexibility) RigidRing->Reduce Validate Validation: LC-MS & SPR Binding Assay Extend->Validate Reduce->Validate

Workflow for diagnosing and resolving steric hindrance in PEG4-nitrophenoxy applications.

TernaryMechanism Target Target Protein (Deep Pocket) PEG4 PEG4-Nitrophenoxy (Rigid/Short) Target->PEG4 PEG6 Extended PEG6-Amine (Flexible/Long) Target->PEG6 E3 E3 Ligase PEG4->E3 Clash Protein-Protein Clash (Degradation Fails) PEG4->Clash PEG6->E3 Complex Stable Ternary Complex (Degradation Succeeds) PEG6->Complex

Mechanistic comparison: steric clashing vs. optimized linker flexibility in PROTACs.

Quantitative Data & Benchmarks

To systematically address steric hindrance, it is critical to match the linker length to the depth of the target binding pocket. The table below summarizes the quantitative impact of modifying the base PEG4-nitrophenoxy linker.

Table 1: Quantitative Impact of PEG Linker Length on Steric Hindrance & Complex Stability

Linker VariantEst. Extended Length (Å)Aromatic Degrees of FreedomTernary Complex Stability (pDC50)Steric Hindrance RiskPrimary Application Recommendation
PEG2-Nitrophenoxy ~7.5 ÅLow (Rigid)< 6.0CriticalSurface functionalization only
PEG4-Nitrophenoxy (Subject)~14.5 ÅModerate7.0 - 7.5High (Deep pockets)Shallow-pocket PROTACs / Ligands
PEG6-Nitrophenoxy ~21.5 ÅHigh (Flexible)> 8.0LowDeep-pocket PROTACs / ADCs

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to ensure that causality (e.g., increased flexibility or length) is chemically verified before proceeding to biological assays.

Protocol 1: Reduction of 4-Nitrophenoxy to 4-Aminophenoxy

Causality: Converting the electron-withdrawing nitro group to an amine creates a reactive nucleophile for amide coupling. This alters the dihedral angle preferences of the adjacent aromatic ring, reducing the rigid steric bulk that prevents deep-pocket target engagement[4].

  • Reaction Setup: Dissolve 1.0 eq of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with Hydrogen gas (H2) and stir vigorously at room temperature under a hydrogen balloon for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Take a 10 µL aliquot, filter through a syringe filter, and run LC-MS. Validation: The reduction of -NO2 to -NH2 results in a distinct mass shift of -30 Da. If the starting material peak persists, the system dictates adding more Pd/C or extending the reaction time. Do not proceed until conversion is >95%.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the flexible 4-aminophenoxy PEG4 intermediate, ready for immediate amide coupling.

Protocol 2: Linker Extension via Hydroxyl Activation (Tosylation)

Causality: If the target protein's binding pocket is 10 Å deep, the 14.5 Å PEG4 chain leaves only 4.5 Å to bridge to the E3 ligase, resulting in an inevitable steric clash[]. By activating the terminal hydroxyl to a tosylate and reacting it with a PEG2-amine, we extend the linker to PEG6 (~21.5 Å), providing the necessary spatial freedom[5].

  • Activation (Tosylation): Dissolve 1.0 eq of the PEG4-nitrophenoxy linker in anhydrous Dichloromethane (DCM). Add 2.0 eq of Triethylamine (TEA) and cool to 0°C.

  • Reagent Addition: Slowly add 1.5 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via Thin-Layer Chromatography (TLC). The newly formed tosylate is highly UV-active compared to the starting aliphatic alcohol. Ensure complete consumption of the starting material.

  • Extraction: Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate.

  • Extension (Amination): Dissolve the crude tosylate in anhydrous Acetonitrile. Add 3.0 eq of a mono-Boc-protected PEG2-amine and 2.0 eq of Potassium Carbonate (K2CO3). Reflux at 70°C for 16 hours.

  • Self-Validation Checkpoint 2 (Ninhydrin & LC-MS): Perform a Ninhydrin test to verify the consumption of the primary amine. Confirm the mass of the extended PEG6 chain via LC-MS to ensure no unreacted tosylate carries over, which would cause off-target alkylation in downstream biological assays.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: HPLC Purity Assessment of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: PROTAC Linker Synthesis, Bioconjugation, and ADC Payload Assembly Introduction & Analytical Rationale In the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: PROTAC Linker Synthesis, Bioconjugation, and ADC Payload Assembly

Introduction & Analytical Rationale

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of heterobifunctional linkers is paramount. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a highly versatile PEG4 derivative featuring a terminal hydroxyl group for conjugation and a 4-nitrophenoxy group.

From an analytical perspective, unmodified polyethylene glycol (PEG) chains present a significant challenge: they lack a distinct UV chromophore and exhibit immense conformational flexibility, leading to poor detectability and severe peak broadening during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].

The strategic incorporation of the 4-nitrophenoxy moiety solves this fundamental analytical bottleneck. It acts not only as a functional handle for downstream activation (e.g., conversion to a carbonate or leaving group) but also as a powerful UV tag (λmax ≈ 310 nm). This guide provides a comprehensive, self-validating RP-HPLC protocol for quantifying the purity of this specific linker, comparing its analytical performance against traditional alternatives.

Comparative Analysis: Linker Alternatives

To objectively evaluate the analytical advantages of 14-(4-Nitrophenoxy)-PEG4-OH, we must compare it against standard PEG4 intermediates commonly used in PROTAC and ADC synthesis.

Table 1: Analytical Performance Comparison of PEG4 Linker Intermediates
Linker IntermediateUV ChromophorePrimary Detection MethodRP-HPLC Peak ResolutionQuantification Accuracy
14-(4-Nitrophenoxy)-PEG4-OH Strong (λmax ~310 nm) Standard UV/PDA High (Amphiphilic profile) Excellent (Trace impurity tracking)
Standard PEG4-OHNoneELSD / CAD / RIPoor (Highly hydrophilic)Low (Requires specialized detectors)
Boc-NH-PEG4-OHWeak (λmax < 220 nm)UV (Low λ) / ELSDModerateModerate (High solvent interference)

Key Insight: Relying on standard PEG4-OH or Boc-protected variants often forces laboratories to use Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which suffer from non-linear dynamic ranges. The 4-nitrophenoxy group enables the use of standard Photodiode Array (PDA) detectors, ensuring linear, highly accurate quantification of both the API and its degradants [4].

Analytical Workflow & Logical Architecture

The following workflow illustrates the self-validating logic of the HPLC method. By utilizing dual-wavelength detection, the system inherently cross-verifies the identity of the main peak against co-eluting impurities.

G N1 1. Sample Prep 1.0 mg/mL in 50% MeCN N2 2. RP-HPLC Injection BEH C18 Column, 50°C N1->N2 N3 3. Gradient Elution 0.1% TFA in H2O/MeCN N2->N3 N4 4. Dual UV Detection 220 nm & 310 nm N3->N4 N5 5. Purity Validation Peak Ratio Analysis N4->N5

Caption: RP-HPLC Analytical Workflow for 14-(4-Nitrophenoxy)-PEG4-OH Purity Validation.

Detailed RP-HPLC Methodology

This step-by-step protocol is engineered to suppress PEG-induced peak tailing and maximize the resolution between the target molecule and structurally similar reaction byproducts.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 2.1 mm × 50 mm, 1.7 μm particle size [3].

  • Column Temperature: 50 °C.

  • Mobile Phase A: 100% HPLC-grade Water with 0.05% - 0.1% Trifluoroacetic acid (TFA) [1].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile with 0.05% - 0.1% TFA [3].

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 2.0 μL.

  • Detection: PDA scanning from 200 nm to 400 nm; specific extraction at 220 nm and 310 nm.

Causality of Experimental Choices (Expertise & Experience)
  • Why use a BEH C18 column at 50 °C? PEG chains are highly flexible and can adopt multiple conformations, leading to broad or split peaks at room temperature. Elevated column temperatures reduce mobile phase viscosity and improve the mass transfer kinetics of the PEG chain, yielding significantly sharper peaks [2].

  • Why use 0.1% TFA? While the molecule is neutral, trace impurities may be ionizable. More importantly, TFA acts as an ion-pairing agent and aggressively suppresses secondary interactions with residual silanols on the silica stationary phase. This is a critical step for preventing the peak tailing commonly observed with PEGylated compounds [2].

Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of MS-grade TFA to 1.0 L of ultra-pure water (Phase A). Degas via sonication for 10 minutes.

  • Add 1.0 mL of MS-grade TFA to 1.0 L of HPLC-grade Acetonitrile (Phase B). Degas via sonication.

Step 2: Sample Preparation (Self-Validating Approach)

  • Accurately weigh 5.0 mg of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

  • Dissolve in 2.5 mL of HPLC-grade Acetonitrile to ensure complete solubilization of the hydrophobic nitrophenyl moiety.

  • Dilute with 2.5 mL of HPLC-grade Water to achieve a final concentration of 1.0 mg/mL in 50% MeCN.

    • Causality: Preparing the sample in a solvent composition that closely matches the early gradient conditions prevents "solvent shock" and peak distortion upon injection.

Step 3: Gradient Elution Profile To effectively separate the amphiphilic target from highly polar unreacted PEG and highly hydrophobic nitrophenyl degradation products, utilize a steep linear gradient [3]:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.5955Isocratic Hold
3.5595Linear Gradient
4.0595Isocratic Wash
4.1955Re-equilibration
5.5955End

Step 4: System Suitability Test (SST) & Data Analysis

  • Blank Injection: Inject 2.0 μL of 50% MeCN diluent. Confirm a stable baseline with no ghost peaks at 310 nm.

  • Standard Injection: Inject the 1.0 mg/mL sample.

  • Self-Validation via Peak Ratio: Calculate the area ratio of the main peak at 220 nm versus 310 nm. Because the nitrophenoxy group absorbs strongly at 310 nm and the PEG backbone absorbs at 220 nm, this ratio should remain perfectly constant across the entire width of the peak. If the ratio fluctuates at the leading or tailing edge, a structurally distinct, co-eluting impurity is present.

  • Purity Calculation: Integrate all peaks at 310 nm (excluding the void volume). The purity is calculated as (Area of Target Peak / Total Area of All Peaks) × 100. A threshold of >95% is standard for PROTAC linker intermediates [3].

References

  • National Institutes of Health (PMC). Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity. Retrieved from: [Link]

  • Waters Corporation. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Retrieved from:[Link]

Comparative

A Head-to-Head Comparison for Optimal Bioconjugation: 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol vs. PEG5 Equivalents

A Senior Application Scientist's Guide to Linker Selection in Advanced Therapeutics In the intricate world of drug development, particularly in the realm of bioconjugates like antibody-drug conjugates (ADCs), the choice...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Linker Selection in Advanced Therapeutics

In the intricate world of drug development, particularly in the realm of bioconjugates like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of the therapeutic.[][2] This guide provides an in-depth, objective comparison between a specific nitrophenoxy-activated tetraethylene glycol linker, 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, and its more broadly defined counterparts, PEG5 equivalents, which typically feature alternative amine-reactive functionalities.

The central thesis of this guide is that while both linkers share a common polyethylene glycol (PEG) core to enhance solubility and biocompatibility, the choice of the reactive end-group—in this case, a 4-nitrophenyl carbonate versus more common N-hydroxysuccinimidyl (NHS) esters—dictates the reaction kinetics, stability of the resulting conjugate, and ultimately, the success of the bioconjugation strategy.

Section 1: Deconstructing the Linkers: A Structural and Functional Overview

At their core, both 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and PEG5 equivalents are designed to bridge a biomolecule, such as an antibody, to a payload, like a small molecule drug. The PEG component, in this case a discrete chain of five ethylene glycol units, imparts several well-documented advantages, including increased hydrophilicity, reduced immunogenicity, and prolonged circulation times.[3][][5]

1.1. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol: The Nitrophenyl Carbonate Advantage

This specific linker, with the CAS number 256479-09-1, is a tetraethylene glycol derivative activated with a 4-nitrophenyl (PNP) carbonate group at one end and a terminal hydroxyl group at the other.[6][7] The key feature is the PNP carbonate, which reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable urethane (carbamate) bond.[8][][10]

  • Chemical Structure: C16H25NO8[6][7]

  • Molecular Weight: 359.38 g/mol [6]

  • Reactive Group: 4-Nitrophenyl Carbonate

  • Target Functional Group: Primary Amines (-NH2)

  • Resulting Linkage: Urethane (Carbamate)[8][10]

The hydroxyl group offers a potential site for further modification, allowing for the creation of heterobifunctional linkers.

1.2. PEG5 Equivalents: A Broader Class of Amine-Reactive Linkers

The term "PEG5 equivalents" encompasses a range of linkers with a five-unit PEG spacer but with different amine-reactive head groups. The most common of these is the N-hydroxysuccinimidyl (NHS) ester. For the purpose of this guide, we will focus on m-PEG5-NHS ester as the primary comparator.

  • Common Reactive Group: N-Hydroxysuccinimide (NHS) Ester

  • Target Functional Group: Primary Amines (-NH2)

  • Resulting Linkage: Amide[11]

While both PNP carbonates and NHS esters target primary amines, the subtle differences in their reactivity and the stability of the resulting linkages are of paramount importance in bioconjugation.

Section 2: The Experimental Showdown: A Comparative Analysis of Performance

To objectively evaluate these linkers, we will consider three critical performance parameters: reaction kinetics and efficiency, hydrolytic stability of the linker, and the stability of the resulting bioconjugate.

2.1. Reaction Kinetics and Efficiency: A Tale of Two Electrophiles

The reaction of both linkers with primary amines proceeds via nucleophilic acyl substitution.[11][12] However, the electrophilicity of the carbonyl carbon and the nature of the leaving group differ, leading to distinct reaction kinetics.

Generally, NHS esters are known for their rapid reaction kinetics with primary amines.[12] In contrast, p-nitrophenyl carbonates tend to react more slowly.[11] This difference can be advantageous or disadvantageous depending on the specific application. The faster reaction of NHS esters can lead to shorter conjugation times. However, it also makes them more susceptible to a competing side reaction: hydrolysis.

2.2. Hydrolytic Stability: The Achilles' Heel of NHS Esters

In aqueous environments, the ester linkage of NHS-activated linkers is prone to hydrolysis, a reaction that competes with the desired amidation.[13][14] The half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6.[13] This instability can lead to lower conjugation yields and requires careful control of reaction conditions.

2.3. Stability of the Resulting Linkage: Urethane vs. Amide

The conjugation of a 4-nitrophenyl carbonate linker with an amine results in a urethane (carbamate) linkage.[8][10] This bond is generally considered to be more stable against hydrolysis than the amide bond formed from an NHS ester reaction.[11][17] This enhanced stability can be crucial for the long-term integrity of the bioconjugate, especially for therapeutics with long in vivo circulation times.

Feature14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-olm-PEG5-NHS Ester (Representative PEG5 Equivalent)
Reactive Group 4-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Resulting Linkage Urethane (Carbamate)[8][10]Amide[11]
Reaction Kinetics Generally slower[11]Generally faster[12]
Linker Hydrolytic Stability More stable[14][16]Less stable, susceptible to hydrolysis[13]
Conjugate Stability Urethane linkage is generally more stable[11][17]Amide linkage can be susceptible to hydrolysis[11]
Reaction Monitoring Release of p-nitrophenol can be monitored spectrophotometrically at ~400 nm[11]Release of NHS is less easily monitored[11]
Section 3: Causality Behind Experimental Choices: Why Linker Selection Matters

The choice between a nitrophenoxy-activated linker and an NHS ester equivalent is not merely a matter of preference; it is a strategic decision rooted in the desired outcome of the bioconjugation.

  • For applications requiring high conjugation efficiency with sensitive biomolecules , the greater hydrolytic stability of the nitrophenoxy linker can be a deciding factor. The reduced rate of hydrolysis means that more of the linker remains active over a longer period, potentially leading to higher overall yields.

  • When reaction time is a critical parameter , the faster kinetics of an NHS ester might be preferred, provided that the reaction conditions can be tightly controlled to minimize hydrolysis.

  • For therapeutics requiring long-term in vivo stability , the more robust urethane linkage formed by the nitrophenoxy linker offers a significant advantage.[11][17]

The length of the PEG linker itself is also a critical parameter influencing the properties of the final conjugate.[18][19][20][21] While this guide focuses on PEG5 equivalents, it is important to note that longer or shorter PEG chains can be employed to fine-tune solubility, pharmacokinetics, and steric hindrance.[20][21]

Section 4: Experimental Protocols: A Self-Validating System

To provide a practical framework for comparing these linkers, the following detailed protocols are provided.

Protocol 1: Comparative Protein Conjugation

This protocol outlines a method for conjugating a model protein with both 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and an m-PEG5-NHS ester.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) r1 Add Linker to Protein Solution (e.g., 10-fold molar excess) p1->r1 p2 Prepare Stock Solutions of Linkers in Anhydrous DMSO p2->r1 r2 Incubate at Room Temperature (e.g., 1-4 hours) r1->r2 r3 Quench Reaction (e.g., with 1 M Tris-HCl, pH 8.0) r2->r3 pu1 Purify Conjugate via Size-Exclusion Chromatography r3->pu1 a1 Characterize by SDS-PAGE and Mass Spectrometry pu1->a1

Caption: Workflow for comparative protein conjugation.

Protocol 2: Hydrolytic Stability Assay

This protocol allows for the direct comparison of the hydrolytic stability of the two linkers.

G cluster_setup Assay Setup cluster_monitoring Monitoring cluster_analysis Data Analysis s1 Prepare Linker Solutions in Buffer (pH 8.5) s2 Incubate at a Controlled Temperature (e.g., 25°C) s1->s2 m1 At Timed Intervals, Measure Absorbance at ~400 nm (for PNP release) s2->m1 m2 Alternatively, use HPLC to quantify remaining active linker s2->m2 d1 Calculate the Half-Life of Hydrolysis for Each Linker m1->d1 m2->d1

Caption: Workflow for hydrolytic stability assay.

Section 5: Conclusion: An Authoritative Recommendation

The selection between 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and a PEG5 equivalent, such as an m-PEG5-NHS ester, is a nuanced decision that hinges on the specific requirements of the bioconjugation application.

  • For applications prioritizing yield and conjugate stability , 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is the superior choice. Its greater resistance to hydrolysis and the formation of a more stable urethane linkage provide a more robust and reliable conjugation outcome.

  • For applications where rapid conjugation is paramount , an NHS ester-based PEG5 equivalent may be suitable, with the caveat that reaction conditions must be carefully optimized to mitigate the effects of hydrolysis.

Ultimately, the empirical data derived from head-to-head comparisons, as outlined in the provided protocols, should guide the final decision. By understanding the underlying chemical principles and systematically evaluating the performance of each linker, researchers and drug development professionals can make an informed choice that best serves the goals of their therapeutic program.

References

  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use? PurePEG.
  • BOC Sciences. PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.
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  • Creative PEGWorks. (2023, November 9). PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks.
  • Creative Biolabs. What are PEG Linkers?. Creative Biolabs.
  • BenchChem. The Strategic Advantage of Branched PEG Linkers in Advanced Drug Delivery. BenchChem.
  • BenchChem. PFP Esters vs. NHS Esters in Bioconjugation: A Comparative Guide. BenchChem.
  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Retrieved from [Link]

  • BOC Sciences. Nitrophenyl carbonate (NPC) PEG. BOC Sciences.
  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate.
  • BenchChem. A Comparative Guide to Bioconjugation: Alternatives to m-PEG5-NHS Ester. BenchChem.
  • MilliporeSigma. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. MilliporeSigma.
  • BenchChem. A Comparative Guide to PEG Spacer Lengths (PEG3, PEG5, and PEG8) for Bioconjugation. BenchChem.
  • BenchChem. (2025, December). The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide. BenchChem.
  • Nanocs. Nitrophenyl carbonate PEG nitrophenyl carbonate. Nanocs.
  • Woodman, R. H. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate.
  • BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Retrieved from [Link]

  • Torchilin, V. P., et al. (2001). p-Nitrophenylcarbonyl-PEG-PE-liposomes: fast and simple attachment of specific ligands, including monoclonal antibodies, to distal ends of PEG chains via p-nitrophenylcarbonyl groups. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1511(2), 397-411. Retrieved from [Link]

  • BenchChem. (2025, December). m-PEG7-4-nitrophenyl carbonate vs. m-PEG-NHS ester for Protein Conjugation. BenchChem.
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  • ResearchGate. Pseudo first-order rate constants for the hydrolysis of p-nitrophenyl.... ResearchGate.
  • ECHEMI. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP.... ECHEMI.
  • Liu, Y., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(7), 3465–3476. Retrieved from [Link]

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  • ChemicalBook. 14-(ノニルフェノキシ)-3,6,9,12-テトラオキサテトラデカン-1-オール. ChemicalBook.
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  • Pelegri-O'Day, E., & Maynard, H. D. (2016). Releasable conjugation of polymers to proteins. Polymer Chemistry, 7(33), 5233-5253.
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